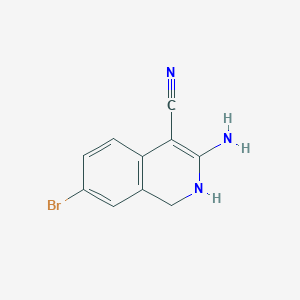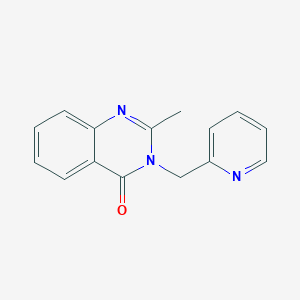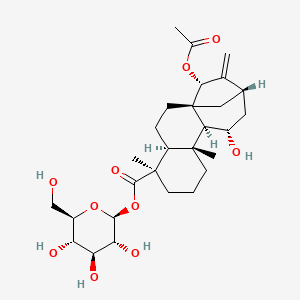
1,3-Di(pyridin-3-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di-3-pyridinyl-2-propen-1-one is an organic compound with the molecular formula C13H10N2O. It is characterized by the presence of two pyridine rings attached to a propenone backbone. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Di-3-pyridinyl-2-propen-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal in the presence of a solvent like xylene. The reaction mixture is heated to 140°C for 20 hours, during which methanol is distilled off periodically. The resulting product is then recrystallized from xylene to obtain 1,3-Di-3-pyridinyl-2-propen-1-one as yellow crystals .
Industrial Production Methods
Industrial production methods for 1,3-Di-3-pyridinyl-2-propen-1-one typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous distillation and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di-3-pyridinyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine alcohols.
Substitution: Halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Di-3-pyridinyl-2-propen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Acts as an inhibitor for specific enzymes, such as PFKFB3, which is involved in glycolysis[][4].
Medicine: Investigated for its potential in cancer treatment due to its ability to inhibit cancer cell proliferation[][4].
Industry: Utilized in the production of advanced materials and as a precursor for functional materials[][4].
Wirkmechanismus
The mechanism of action of 1,3-Di-3-pyridinyl-2-propen-1-one involves its interaction with molecular targets such as enzymes. For instance, it inhibits PFKFB3, an enzyme that regulates glucose metabolism. By inhibiting this enzyme, the compound reduces glycolysis, which in turn affects cell proliferation and survival. This mechanism is particularly relevant in cancer research, where the compound is studied for its potential to inhibit tumor growth .
Vergleich Mit ähnlichen Verbindungen
1,3-Di-3-pyridinyl-2-propen-1-one can be compared with similar compounds such as:
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one:
1,3-Di(2-pyridyl)-1,3-propanedione: Used in fluorogenic labeling and has applications in analytical chemistry.
Uniqueness
1,3-Di-3-pyridinyl-2-propen-1-one is unique due to its dual pyridine structure, which provides specific binding properties and reactivity. This makes it particularly valuable in medicinal chemistry and enzyme inhibition studies .
Eigenschaften
Molekularformel |
C13H10N2O |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
(E)-1,3-dipyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O/c16-13(12-4-2-8-15-10-12)6-5-11-3-1-7-14-9-11/h1-10H/b6-5+ |
InChI-Schlüssel |
KXLMRYRHYQJMHE-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=C/C(=O)C2=CN=CC=C2 |
Kanonische SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]amino]-](/img/structure/B14759018.png)
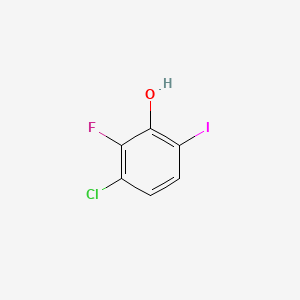
![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)

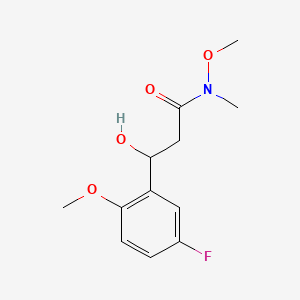
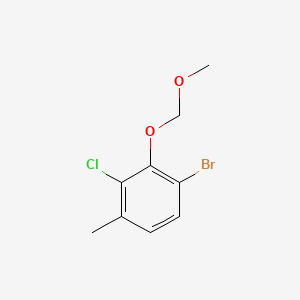

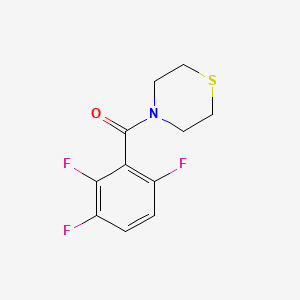
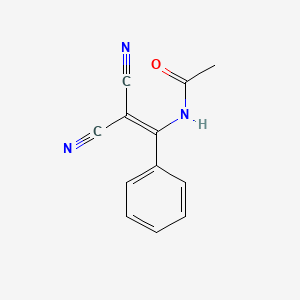
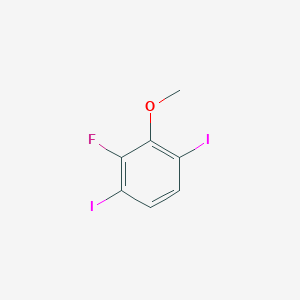
![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)
